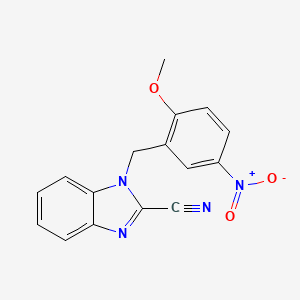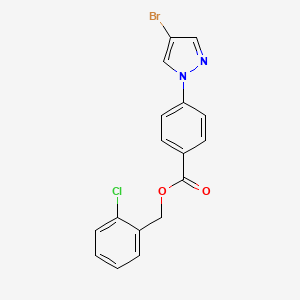![molecular formula C17H19N5O4 B4333934 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B4333934.png)
2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide
Overview
Description
2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide, also known as ETAF, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. ETAF is a tetrazole-based compound that has been synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide is not fully understood. However, studies have shown that this compound can modulate various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-1β. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress, reduce neuroinflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It has been shown to have low toxicity and can be administered orally. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide research. One direction is to investigate its potential as a therapeutic agent in other diseases such as diabetes and cardiovascular disease. Another direction is to develop more effective formulations of this compound that can improve its solubility and half-life. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Conclusion
In conclusion, this compound is a novel compound that has shown potential therapeutic applications in various diseases. Its multistep synthesis process has been well established, and its mechanism of action is being actively studied. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Scientific Research Applications
2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
properties
IUPAC Name |
2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-3-25-15-9-12(6-7-14(15)24-2)17-19-21-22(20-17)11-16(23)18-10-13-5-4-8-26-13/h4-9H,3,10-11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJNLJHHASTBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)NCC3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2,3-dimethoxyphenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4333854.png)
![methyl 4-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)benzoate](/img/structure/B4333857.png)


![methyl 4-[(7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methoxy]benzoate](/img/structure/B4333883.png)
![9-(2-fluorobenzyl)-1,3-dimethyl-8-{[(7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methyl]thio}-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B4333885.png)


![4-(4-bromo-1H-pyrazol-1-yl)-N-{4-[chloro(difluoro)methoxy]phenyl}benzamide](/img/structure/B4333901.png)
![5-[(2,4-dichlorobenzyl)thio]-1-(4-iodophenyl)-1H-tetrazole](/img/structure/B4333905.png)
![6-bromo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4333925.png)


![N-(4-{5-[(cyanomethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4333945.png)